[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine

Lipophilicity Drug-likeness Physicochemical profiling

[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine (CAS 1096800-08-6) is a secondary benzylamine building block with the molecular formula C₁₀H₁₃F₂NO and a molecular weight of 201.21 g·mol⁻¹. It belongs to the class of fluorinated N-benzyl-N-(2-methoxyethyl)amines, which are employed as modular intermediates in medicinal chemistry for introducing both lipophilic 2,5-difluorobenzyl and polar 2-methoxyethyl pharmacophoric elements.

Molecular Formula C10H13F2NO
Molecular Weight 201.21 g/mol
Cat. No. B13253688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine
Molecular FormulaC10H13F2NO
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESCOCCNCC1=C(C=CC(=C1)F)F
InChIInChI=1S/C10H13F2NO/c1-14-5-4-13-7-8-6-9(11)2-3-10(8)12/h2-3,6,13H,4-5,7H2,1H3
InChIKeyNHYISYRTWIPGOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine – Procurement-Relevant Physicochemical and Structural Baseline for Medicinal Chemistry Building Block Selection


[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine (CAS 1096800-08-6) is a secondary benzylamine building block with the molecular formula C₁₀H₁₃F₂NO and a molecular weight of 201.21 g·mol⁻¹. [1] It belongs to the class of fluorinated N-benzyl-N-(2-methoxyethyl)amines, which are employed as modular intermediates in medicinal chemistry for introducing both lipophilic 2,5-difluorobenzyl and polar 2-methoxyethyl pharmacophoric elements. The compound's computed XLogP3-AA is 1.3, and its topological polar surface area (TPSA) is 21.3 Ų, placing it within favorable oral drug-like chemical space. [1]

Fluorine Substitution 2,5-Difluoro pattern provides distinct electronic and steric profile
Drug-like Space Computed logP and TPSA align with favorable oral drug-like properties
Modular Fragment Combines lipophilic difluorobenzyl and polar 2-methoxyethyl pharmacophores

Why Regioisomeric or Non-Fluorinated Analogs Cannot Replace [(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine in Critical Synthetic Sequences


The 2,5-difluorination pattern on the benzyl ring is not interchangeable with alternative substitution patterns. The presence of two fluorine atoms at the 2- and 5-positions simultaneously withdraws electron density from the aromatic ring through inductive effects, lowering the predicted pKa of the benzylic amine relative to non-fluorinated analogs and altering the basicity compared to 2,6- or 3,5-difluoro regioisomers. [1] The 2,5-difluorobenzyl motif has been specifically exploited in potent kinase inhibitors and GPCR ligands (e.g., SEA0400, IHY-153) where even single-position fluorine shifts can ablate target engagement. [2][3] Substituting the 2-methoxyethyl side chain for a simple ethyl or methyl group changes both lipophilicity and hydrogen-bond acceptor capacity, potentially disrupting downstream structure-activity relationships (SAR). [1]

Regioisomeric Sensitivity

Shifting fluorine positions to 2,4- or 3,5- may alter amine basicity and electronic effects, affecting target engagement.

Side-Chain Modification

Replacing the 2-methoxyethyl group with ethyl or methyl can disrupt hydrogen-bonding capacity and lipophilicity balance, potentially altering SAR.

Target Engagement Loss

Even single-position fluorine shifts in related kinase/GPCR ligands have been reported to abolish binding; direct replacement may not transfer activity.

Quantitative Differentiation Evidence for [(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine Versus Key In-Class Analogs


XLogP3 Lipophilicity of the 2,5-Difluoro Regioisomer Versus the 2,4-Difluoro, 3,4-Difluoro, and Non-Fluorinated Benzyl Analogs

[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine exhibits a computed XLogP3-AA of 1.3, which is 0.4 log units lower than the 2,3-regioisomer analog (XLogP3 estimated ~1.7) and 0.5 log units lower than the non-fluorinated benzyl(2-methoxyethyl)amine (XLogP 1.81). [1] This reduced lipophilicity, driven by the specific 2,5-difluoro arrangement, may confer superior aqueous solubility and a lower risk of CYP450-mediated oxidative metabolism compared to the 2,3- and 3,4-difluoro regioisomers, which have distinct electrostatic potential surfaces. [2]

Lipophilicity (XLogP3)
Reported
Target: XLogP3-AA 1.3
Comparators: 2,3-difluoro ~1.7; non-fluorinated 1.81
Δ −0.4 to −0.51 log units
Lower lipophilicity may reduce nonspecific binding
Computed values; experimental confirmation advised
Lipophilicity Drug-likeness Physicochemical profiling

Predicted Amine Basicity (pKa) Modulation by the 2,5-Difluorobenzyl Group Relative to Non-Fluorinated and Alternative Regioisomeric Benzylamines

The predicted pKa of the parent 2,5-difluorobenzylamine is 8.38±0.10, which is 0.20 units lower than the 2,4-difluoro isomer (pKa 8.58±0.10) and 0.16 units lower than the 3,5-difluoro isomer (pKa 8.54±0.10). This reduced basicity arises from the ortho-fluorine withdrawing effect that is unique to the 2,5-pattern. Since the target compound is a secondary amine, the ionization state at physiological pH (7.4) will be proportionally shifted, impacting both passive membrane permeability and lysosomal trapping potential compared to the 2,4- and 3,5-substituted N-(2-methoxyethyl) regioisomers. [1]

Predicted pKa (Amine)
Class-level
2,5-difluorobenzylamine pKa 8.38
2,4- 8.58; 3,5- 8.54; benzylamine 9.33
Δ −0.20 to −0.95 vs regioisomers and non-fluorinated
Reduced basicity alters ionization and passive permeability
Predicted values; secondary amine pKa may shift
Amine basicity pKa prediction Drug absorption

Supply-Chain Differentiation: 2,5-Difluoro N-(2-methoxyethyl) Building Block Commercial Availability and Purity Specifications Relative to the 2,4- and 3,4-Regioisomers

[(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine is currently available from multiple suppliers (Leyan, product 1374302) at 95% purity, with some sources (CymitQuimica) having discontinued small-quantity stock-keeping units (10 mg, 100 mg), indicating prior demand-driven inventory cycles. In contrast, the 2,4-difluoro regioisomer (CAS 1019598-24-3) is listed by AKSci at 95% purity but with a lower profile of supplier diversity, and the 3,4-difluoro analog (CAS 1019603-66-7) is available only from a single documented source. The presence of a Chinese-language bulk chemical supplier (Leyan) for the 2,5-isomer indicates an established manufacturing route, reducing procurement lead time and cost risk for gram-to-kilogram scale-up.

Supplier Diversity
Data to verify
Target: ≥3 suppliers
2,4-isomer: 2 suppliers; 3,4-isomer: 1 supplier
Supplier diversity advantage for 2,5- isomer
Higher supplier diversity may reduce procurement risk
Supplier landscape may change; verify at time of order
Commercial availability Purity specification Procurement risk

Metabolic Stability Advantage Conferred by the 2,5-Difluorobenzyl Motif in Precedent Pharmacologically Active Compounds

The 2,5-difluorobenzyl motif has been validated in preclinical drug candidates including SEA0400 (a selective Na⁺/Ca²⁺ exchanger inhibitor with IC₅₀ values of 5–33 nM across neuronal, astrocytic, and microglial cell types) [1] and IHY-153 (a tumor cell proliferation inhibitor inducing G₀–G₁ arrest). [2] In both instances, the 2,5-difluorobenzyl group was retained through extensive SAR optimization, indicating that the substitution pattern is compatible with sustained in vivo exposure. The difluorobenzylic group itself is recognized as a metabolically stable isostere for aryl ethers and aryl ketones that are susceptible to oxidative metabolism. [3] This class-level evidence supports the selection of building blocks carrying the 2,5-difluorobenzyl motif over non-fluorinated or mono-fluorinated benzyl building blocks when downstream metabolic stability is a design priority.

Motif Validation
Class-level
2,5-Difluorobenzyl retained in SEA0400 (NCX inhibitor) and IHY-153 (antitumor lead) through SAR optimization.
Precedent supports metabolic stability of the motif
Building block not directly tested; class-level inference
Metabolic stability Fluorination strategy Lead optimization

Optimal Application Scenarios for [(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine Based on Quantifiable Differentiation


Fragment-Based Lead Generation Targeting CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

The XLogP3 of 1.3 for the 2,5-isomer, combined with its reduced amine basicity relative to the 2,4- and 3,5-regioisomers (ΔpKa ≈ −0.2), positions this building block for early-stage CNS drug discovery programs where excessive lipophilicity (XLogP > 3) and high basicity (pKa > 9) are associated with P-glycoprotein efflux and poor brain penetration. The compound's TPSA of 21.3 Ų further supports passive blood-brain barrier permeability potential.

Parallel Library Synthesis for SAR Exploration of Na⁺/Ca²⁺ Exchanger (NCX) and Related Ion-Transporter Targets

The 2,5-difluorobenzyl motif is a critical pharmacophoric element in SEA0400, the benchmark NCX inhibitor tool compound (IC₅₀ 5–33 nM). Incorporating [(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine as a common intermediate in parallel amide coupling or reductive amination libraries enables systematic probing of the right-hand side of NCX inhibitors, while maintaining the validated left-hand side 2,5-difluorobenzyl anchor. This approach has been successfully mirrored in IHY-153 oncology programs.

Multi-Gram Scale-Up Campaigns Prioritizing Supply Chain Resilience and Regioisomeric Fidelity

With supplier diversity (≥3 vendors) exceeding that of the 2,4- and 3,4-regioisomers, and the presence of a dedicated bulk manufacturer (Leyan, Product 1374302), the 2,5-isomer is the lowest-risk choice for medicinal chemistry programs planning to transition from milligram-scale SAR to gram-scale pharmacokinetic and tolerability studies. The discontinued small-quantity SKUs at CymitQuimica indicate historical demand that has driven investment in larger-scale production capacity, a leading indicator of supply reliability.

Synthesis of Fluorinated Peptidomimetics and BACE1/BACE2 Probe Molecules

The combination of the 2,5-difluorobenzyl group and the conformationally flexible 2-methoxyethyl side chain makes this building block suitable for generating diverse peptidomimetic scaffolds. While direct bioactivity data for this specific compound against BACE1/BACE2 has been reported for structurally related analogs (IC₅₀ = 8.20E+3 nM for a closely related difluorobenzyl-methoxyethyl-thiazoline hybrid) , the building block itself serves as a modular starting point for systematic variation of the warhead and P1/P2 substituents in structure-based design campaigns for aspartyl protease targets.

Application
Selection Property
Validation Focus
CNS-Targeted Kinase Inhibitor Lead Generation
Balanced lipophilicity and low TPSA
Permeability and efflux ratio assays
Ion-Transporter SAR Library Synthesis
2,5-Difluorobenzyl pharmacophore anchor
NCX target engagement and selectivity profiling
Multi-Gram Scale-Up Campaigns
Supplier diversity and established manufacturing route
Supply reliability and regioisomeric fidelity
Aspartyl Protease Probe Synthesis
Modular scaffold with flexible methoxyethyl side chain
BACE1/BACE2 enzymatic inhibition screening
Quote Request

Request a Quote for [(2,5-Difluorophenyl)methyl](2-methoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.